
CS1 Peptide
説明
CS1 Peptide, also known as the connecting segment 1 peptide, is a specific sequence within the fibronectin protein. Fibronectin is a high-molecular-weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins. The this compound is recognized for its role in cell adhesion, migration, and signaling, making it a significant focus in biomedical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CS1 Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins at the carboxyl end of the peptide and proceeds towards the amino end. Key steps include:
Deprotection: Removal of protecting groups from the amino acids.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or HATU.
Cleavage: Final removal of the peptide from the resin.
Industrial Production Methods: For large-scale production, the same SPPS method is employed but optimized for industrial settings. This involves automated peptide synthesizers that can handle multiple sequences simultaneously, ensuring high yield and purity .
化学反応の分析
Types of Reactions: CS1 Peptide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the peptide, often affecting methionine or cysteine residues.
Reduction: Removal of oxygen atoms, typically reducing disulfide bonds to thiols.
Substitution: Replacement of one amino acid with another, often used in mutagenesis studies.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific enzymes or chemical reagents.
Major Products: The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols .
科学的研究の応用
Drug Delivery Systems
CS1 peptide has been extensively researched for its ability to improve the delivery of therapeutic agents.
Case Studies
- A study demonstrated that this compound-modified nanoparticles could successfully deliver insulin orally, significantly reducing blood glucose levels in diabetic animal models .
- Another research highlighted the use of CS1 in delivering anti-cancer drugs, which showed enhanced cytotoxic effects on tumor cells compared to non-modified formulations .
Cancer Therapy
This compound's ability to selectively target cancer cells has led to its exploration in oncological therapies.
Targeting Mechanisms
CS1 can be conjugated with various chemotherapeutic agents to enhance their specificity and efficacy against cancer cells.
Clinical Insights
- Research indicates that CS1-conjugated doxorubicin exhibited increased apoptosis in cancer cell lines while reducing systemic toxicity .
- In vivo studies have shown that CS1 enhances the accumulation of therapeutic agents in tumor tissues, leading to improved treatment outcomes .
Diabetes Management
In diabetes research, this compound has shown promise in enhancing insulin delivery and supporting C-peptide replacement therapy.
C-Peptide Replacement Therapy
C-peptide plays a crucial role in glucose metabolism and has been linked to improved microvascular function in type 1 diabetes patients. The incorporation of this compound into C-peptide formulations may enhance its bioavailability and therapeutic efficacy.
Research Findings
- Clinical trials have indicated that administering C-peptide with CS1 enhances renal and nerve function in diabetic patients, suggesting a potential strategy for managing diabetes-related complications .
- A novel approach using CS1 for oral delivery of C-peptide showed promising results in maintaining physiological levels without invasive procedures .
作用機序
CS1 Peptide exerts its effects primarily through binding to integrins, specifically the alpha-4-beta-1 integrin. This interaction mediates cell adhesion, migration, and signaling pathways. The peptide can inhibit the binding of fibronectin to integrins, thereby modulating cellular responses .
類似化合物との比較
CS5 Peptide: Another segment within the fibronectin protein with similar cell adhesion properties.
RGD Peptide: A well-known peptide sequence that also binds to integrins and mediates cell adhesion.
Uniqueness: CS1 Peptide is unique due to its specific binding affinity for the alpha-4-beta-1 integrin, which is not shared by all fibronectin-derived peptides. This specificity makes it particularly valuable in targeted therapies and research applications .
生物活性
The CS1 peptide, derived from the CS1 segment of fibronectin, has garnered attention in various fields of biomedical research due to its significant biological activities, particularly in cancer biology and immunotherapy. This article consolidates findings from diverse studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, implications in disease pathogenesis, and potential therapeutic applications.
Overview of this compound
CS1 is a specific segment of fibronectin that plays a critical role in cell adhesion, migration, and invasion. It is particularly noted for its involvement in oral squamous cell carcinoma (OSCC) and multiple myeloma (MM). The peptide's structure and function have been investigated extensively to understand its contributions to tumor biology and immune responses.
Cell Adhesion and Migration
This compound enhances the spreading, migration, and invasion of OSCC cells. Studies have shown that the inclusion of CS1 in vitro significantly promotes these cellular processes. For instance, OSCC cells treated with CS1 exhibited increased spreading in a dose-dependent manner compared to controls (scrambled peptides) . The mechanism underlying this effect involves the interaction with integrin α4 and focal adhesion kinase (FAK), which are crucial for cell adhesion dynamics.
Table 1: Effects of this compound on OSCC Cell Behavior
Parameter | Control (Scrambled Peptide) | This compound (80 μg/ml) | p-value |
---|---|---|---|
Cell Spreading (%) | Low | High | <0.01 |
Migration Rate | Baseline | Increased | <0.05 |
Invasion through Matrigel | Minimal | Significant | <0.01 |
Role in Cancer Pathogenesis
CS1 expression is markedly elevated in OSCC tissues compared to normal tissues. Higher expression levels correlate with lower-grade tumors, suggesting a role in early tumor development . The data indicate that CS1 may facilitate tumor progression by enhancing cellular motility and invasion capabilities.
Immunogenic Properties
In the context of multiple myeloma, the CS1 antigen serves as a target for immunotherapy. A specific immunogenic peptide derived from the CS1 antigen (CS1(239-247), SLFVLGLFL) has been identified as capable of inducing cytotoxic T lymphocytes (CTLs) that specifically target HLA-A2 positive MM cells . This peptide promotes T cell activation and proliferation, leading to effective anti-tumor responses.
Table 2: Immunogenic Activity of this compound
Parameter | Control (No Peptide) | CS1(239-247) Peptide |
---|---|---|
CTL Activation (%) | Low | High |
IFN-γ Production (pg/ml) | Baseline | Significantly Increased |
Degranulation Response | Minimal | Enhanced |
Study 1: OSCC Cell Lines
A study investigating the effects of CS1 on OSCC cell lines demonstrated that treatment with CS1 significantly enhanced cell spreading and migration capabilities compared to untreated controls. This study utilized immunohistochemical analyses to correlate CS1 expression levels with clinicopathological factors in patient samples .
Study 2: Multiple Myeloma Immunotherapy
Another pivotal study focused on the immunogenicity of the this compound in multiple myeloma patients. The findings revealed that patients receiving vaccinations with the CS1(239-247) peptide exhibited increased levels of CTLs specific to MM cells, indicating potential for therapeutic applications in enhancing anti-tumor immunity .
特性
IUPAC Name |
(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H195N31O39/c1-19-64(16)97(117(186)140-74(42-58(4)5)106(175)138-78(50-94(167)168)109(178)146-96(63(14)15)122(191)154-40-24-29-87(154)115(184)144-82(54-155)110(179)149-99(66(18)157)123(192)193)147-104(173)72(32-35-92(163)164)134-111(180)83-25-20-36-150(83)90(160)53-129-101(170)76(46-67-51-127-55-130-67)137-105(174)73(41-57(2)3)136-107(176)77(49-89(126)159)139-113(182)85-27-22-39-153(85)121(190)81(47-68-52-128-56-131-68)142-114(183)86-28-23-38-152(86)120(189)80(45-61(10)11)143-118(187)98(65(17)156)148-116(185)95(62(12)13)145-108(177)75(43-59(6)7)135-102(171)70(30-33-88(125)158)133-112(181)84-26-21-37-151(84)119(188)79(44-60(8)9)141-103(172)71(31-34-91(161)162)132-100(169)69(124)48-93(165)166/h51-52,55-66,69-87,95-99,155-157H,19-50,53-54,124H2,1-18H3,(H2,125,158)(H2,126,159)(H,127,130)(H,128,131)(H,129,170)(H,132,169)(H,133,181)(H,134,180)(H,135,171)(H,136,176)(H,137,174)(H,138,175)(H,139,182)(H,140,186)(H,141,172)(H,142,183)(H,143,187)(H,144,184)(H,145,177)(H,146,178)(H,147,173)(H,148,185)(H,149,179)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,192,193)/t64-,65+,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,95-,96-,97-,98-,99-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAKDBCNODQXBZ-YSZCVPRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H195N31O39 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2732.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107978-77-8 | |
Record name | CS1 Peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107978778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。